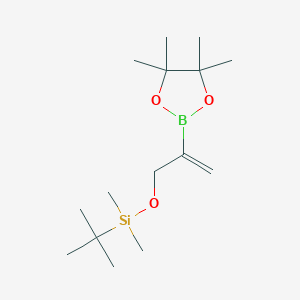

Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane

Beschreibung

This compound is a boronate ester featuring a tert-butyldimethylsilyl (TBS) ether group linked to an allyl chain terminating in a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₅H₃₁BO₃Si with a molecular weight of 298.30 g/mol . The TBS group provides steric protection, enhancing stability during synthetic applications such as cross-coupling reactions (e.g., Suzuki-Miyaura), while the allyl-boronate unit enables regioselective functionalization. Key spectral data (IR, HRMS) and synthetic protocols are documented in the literature, with typical storage under inert atmospheres at 2–8°C due to moisture sensitivity .

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BO3Si/c1-12(11-17-20(9,10)13(2,3)4)16-18-14(5,6)15(7,8)19-16/h1,11H2,2-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMALLJGDNDETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581742 | |

| Record name | tert-Butyl(dimethyl){[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350498-98-5 | |

| Record name | tert-Butyl(dimethyl){[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl(dimethyl)((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl)oxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with allyl boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.

Reduction: Reduction reactions can yield boronic acid derivatives.

Substitution: Substitution reactions can lead to the formation of different organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Boronic Acid Derivatives :

- Silane Coupling Agents :

- Functionalization of Surfaces :

Applications in Materials Science

- Polymer Chemistry :

- Nanocomposites :

Case Studies

Wirkmechanismus

The mechanism by which tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves its role as a boronic acid derivative. It participates in cross-coupling reactions by forming stable boronate complexes with various substrates, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boronic acids and their subsequent reactions with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in substituents, reactivity, and applications:

Key Comparative Insights

Structural Variations and Reactivity :

- Chain Length and Conjugation : Allyl and butenyl derivatives (e.g., ) exhibit higher reactivity in cross-couplings due to conjugation, whereas longer chains (e.g., undecenyl ) or cyclohexenyl systems stabilize intermediates for selective transformations.

- Stereochemistry : E-isomers (e.g., ) often show higher regioselectivity in photoredox reactions compared to Z-isomers (e.g., ), which may favor alternative pathways like β-dehydroborylation.

- Steric Effects : Bulky silyl groups (TBS, TIPS) improve thermal stability but may slow reaction kinetics. For example, TIPS in compound 2u reduces undesired side reactions in arylboronate syntheses.

Synthetic Utility: Allyl Derivatives: The target compound’s allyl chain enables rapid transmetallation in Suzuki couplings, outperforming propyl analogs in coupling efficiency. Aromatic Systems: Phenolic boronates (e.g., 2u ) are pivotal in accessing biaryl motifs, whereas aliphatic derivatives (e.g., ) are preferred for alkyl chain elongation.

Stability and Handling :

- Moisture Sensitivity : All analogs require inert storage, but longer aliphatic chains (e.g., ) exhibit slightly improved air stability compared to allyl systems.

- Purity : Commercial samples of the target compound are typically >95% pure , comparable to cyclohexenyl and butenyl derivatives.

Spectroscopic Differentiation: HRMS/IR: Allyl derivatives show characteristic C=C stretches at ~1600 cm⁻¹ , while aromatic systems (e.g., 2u) exhibit strong C-O (phenolic) and B-O vibrations at ~1280 cm⁻¹ .

Biologische Aktivität

Tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H35B O3Si

- Molecular Weight : 334.333 g/mol

- CAS Number : 885693-20-9

The presence of the dioxaborolane group in its structure suggests potential reactivity in biological systems, particularly in the context of drug delivery and bioorthogonal chemistry.

1. Anticancer Properties

Research has indicated that compounds containing boron atoms exhibit significant anticancer activity. The dioxaborolane moiety is particularly noted for its ability to form stable complexes with biomolecules, which can enhance the efficacy of anticancer agents. A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. In particular, its ability to inhibit certain kinases involved in cancer progression has been highlighted. For instance, a series of experiments showed that modifications to the dioxaborolane structure could lead to increased potency against specific kinase targets .

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests that the compound could serve as a promising lead in the development of new anticancer agents.

Case Study 2: Enzyme Inhibition Profiling

In another study, researchers synthesized various derivatives of the compound and screened them against a panel of kinases. Several derivatives exhibited potent inhibition profiles with IC50 values in the nanomolar range. These findings underscore the potential for developing selective kinase inhibitors based on this scaffold.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed borylation or allylboration strategies. For example, a copper catalyst (e.g., IMesCuCl) with B₂pin₂ as the boron source in THF at 65°C yields the target compound in moderate to high yields (72–95%) after purification via column chromatography (hexane/EtOAc gradients) . Sodium hydride (NaH) can also mediate silylation reactions, as shown in the coupling of bromobutoxy-silane intermediates with boronate esters .

Q. How can purity and structural integrity be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR peaks at δ 6.62 (dt, J = 17.9 Hz) and 5.42 (dt, J = 17.9 Hz) confirm allyl-proton environments, while ¹¹B NMR signals at δ 29.61 verify boronate ester formation . IR spectroscopy (e.g., peaks at 1729 cm⁻¹ for B–O bonds) and column chromatography (using 4 Å molecular sieves) ensure purity .

Q. What are the key challenges in purifying this compound?

- Methodological Answer : Polar byproducts (e.g., unreacted B₂pin₂ or silyl ethers) complicate purification. Gradient elution (e.g., 15:1 hexane/EtOAc) effectively separates the target compound from impurities . Silica gel chromatography with molecular sieves (to dehydrate solvents) improves resolution .

Advanced Research Questions

Q. How does stereoselectivity impact the synthesis of boronate-containing allyl silanes?

- Methodological Answer : Stereoselectivity arises from ligand-controlled catalytic systems. For example, Rhodium catalysts (e.g., Rh/Al₂O₃) enable hydrogenation of aromatic precursors to cis- or trans-cyclohexyl boronate-silanes with >90% selectivity . Chiral ligands (e.g., Dtbpy) in nickel-catalyzed hydroalkylations achieve enantiomeric excess (ee) up to 77% for γ-amino boronic esters .

Q. What mechanistic insights explain contradictions in reaction yields across studies?

- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 95%) often stem from catalyst loading and solvent effects. Copper-catalyzed borylation with LiO-t-Bu as a base in THF provides higher yields (72%) than Cs₂CO₃-mediated processes (49%) due to enhanced boron electrophilicity . Competing side reactions (e.g., protodeboronation) are minimized using anhydrous conditions and low temperatures .

Q. How can this compound be utilized in stereocontrolled C–C bond-forming reactions?

- Methodological Answer : The allyl boronate-silane moiety participates in cross-couplings (e.g., Suzuki-Miyaura) and aldol reactions. For instance, palladium-catalyzed coupling with aryl halides synthesizes conjugated dienes or biaryls, while aldehydes undergo chemoselective allylboration to form γ-boryl-substituted alcohols with >80% diastereoselectivity .

Q. What strategies enhance stability during storage and handling?

- Methodological Answer : The tert-butyldimethylsilyl (TBS) group protects the boronate from hydrolysis. Storage under argon at –20°C in amber vials prevents degradation. Pre-treatment of solvents with molecular sieves and avoidance of protic media (e.g., water/methanol) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.